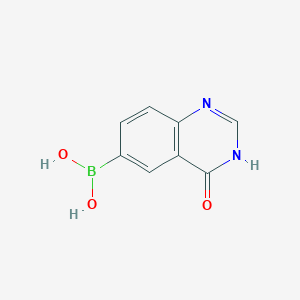
(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid typically involves the reaction of 4-oxo-1,4-dihydroquinazoline with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes, which involves the addition of a B–H bond over an unsaturated bond to form the corresponding boronic acid . This reaction is generally rapid and can be conducted under mild conditions.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration processes. These methods are designed to be efficient and environmentally benign, utilizing readily available starting materials and catalysts to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various boronic esters, borates, and carbon-carbon bonded compounds, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
(4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this reaction include the palladium catalyst and the organic substrates participating in the coupling reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-Oxo-1,4-dihydroquinazolin-6-YL)boronic acid include other boronic acids and boronate esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Propiedades
Fórmula molecular |
C8H7BN2O3 |
|---|---|
Peso molecular |
189.97 g/mol |
Nombre IUPAC |
(4-oxo-3H-quinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12) |
Clave InChI |
GCOFLWLXWDQSCQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N=CNC2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


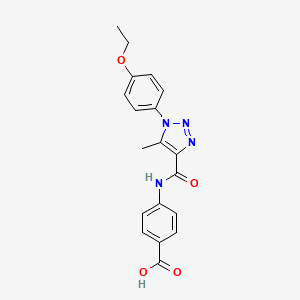
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
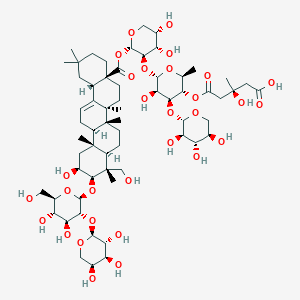
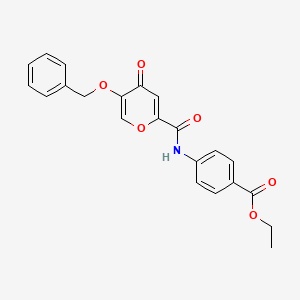
![(E)-3-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B14868215.png)
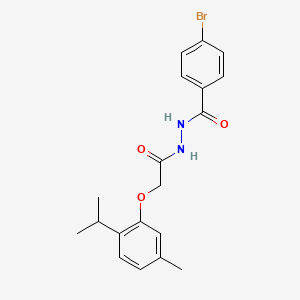
![4-[(benzylamino)methylene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14868221.png)
![8-(4-Chloro-1,2,5-thiadiazol-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14868224.png)

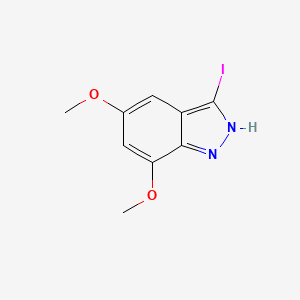
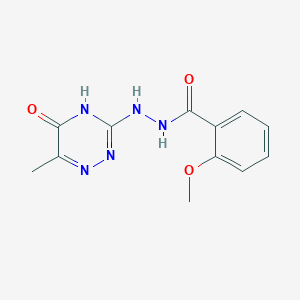
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
